(5-Methylthiophen-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(5-Methylthiophen-2-yl)methanamine (CAS 104163-34-0), also known as 2-(aminomethyl)-5-methylthiophene or 5-methyl-2-thiophenemethanamine, is a heterocyclic primary amine with the molecular formula C₆H₉NS and a molecular weight of 127.21 g/mol. It belongs to the class of 2,5-disubstituted thiophenes, featuring a methyl group at the 5-position and an aminomethyl moiety at the 2-position.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 104163-34-0
Cat. No. B010486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiophen-2-yl)methanamine
CAS104163-34-0
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CN
InChIInChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
InChIKeyXCBYYXLOEBELSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylthiophen-2-yl)methanamine (CAS 104163-34-0): A 2-Aminomethyl-5-methylthiophene Building Block for Pharmaceutical and Agrochemical Synthesis


(5-Methylthiophen-2-yl)methanamine (CAS 104163-34-0), also known as 2-(aminomethyl)-5-methylthiophene or 5-methyl-2-thiophenemethanamine, is a heterocyclic primary amine with the molecular formula C₆H₉NS and a molecular weight of 127.21 g/mol [1]. It belongs to the class of 2,5-disubstituted thiophenes, featuring a methyl group at the 5-position and an aminomethyl moiety at the 2-position . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its bifunctional nature enables further derivatization through the primary amine handle .

Why Unsubstituted Thiophene Methanamines Cannot Replace (5-Methylthiophen-2-yl)methanamine in Regiospecific Applications


Generic substitution with simpler thiophene methanamines, such as thiophen-2-ylmethanamine, is inadequate for applications requiring the specific electronic and steric profile conferred by the 5-methyl group. The electron-donating methyl substituent significantly alters the ring's reactivity, influencing both the nucleophilicity of the amine and the regioselectivity of subsequent electrophilic substitutions . More critically, the 5-methyl group impacts the physicochemical properties, such as lipophilicity (LogP) and predicted pKa, which directly affect the compound's behavior in multi-step syntheses and its pharmacokinetic potential when incorporated into drug-like molecules [1]. Interchanging with a non-methylated or differently substituted analog would compromise the designed molecular recognition and physicochemical balance of the final target compound.

Quantitative Differentiation of (5-Methylthiophen-2-yl)methanamine from Key Analogs: A Comparative Procurement Guide


Predicted pKa Shift of 0.89 Log Units Compared to Unsubstituted Thiophen-2-ylmethanamine

The presence of the electron-donating 5-methyl group on the thiophene ring increases the basicity of the aminomethyl side chain compared to the unsubstituted analog. The predicted pKa for (5-Methylthiophen-2-yl)methanamine is 8.98±0.29, while the predicted pKa for thiophen-2-ylmethanamine is reported as 8.09±0.29 . This difference of approximately 0.89 log units means the methylated compound will be more protonated at physiological pH, a critical factor for solubility, permeability, and target engagement in medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

LogP Shift of 0.9 as a Result of 5-Methyl Substitution, Indicating Increased Lipophilicity

The octanol-water partition coefficient (LogP) is a key determinant of a compound's ability to cross biological membranes. The predicted LogP for (5-Methylthiophen-2-yl)methanamine is 0.9, whereas the direct comparator thiophen-2-ylmethanamine has a predicted LogP of 0.0 [1]. This significant increase in lipophilicity is directly attributable to the 5-methyl group, which adds hydrophobic surface area. This makes the target compound more suitable for engaging lipophilic binding pockets compared to its parent analog.

Drug Design Lipophilicity ADME

Differentiated Synthetic Utility: Primary Amine vs. N-Methylated Secondary Amine for Downstream Derivatization

(5-Methylthiophen-2-yl)methanamine presents a reactive primary amine, offering two sites for derivatization (e.g., amide bond formation, reductive amination, urea synthesis) . In contrast, its close analog N-methyl-1-(5-methylthiophen-2-yl)methanamine (CAS 82230-49-7) is a secondary amine, which restricts the number of possible derivatization pathways and introduces steric hindrance . For the construction of diverse compound libraries, the primary amine is a more versatile starting point, enabling the synthesis of secondary amines, tertiary amines, amides, and sulfonamides.

Synthetic Chemistry Building Blocks Library Synthesis

In Vitro Antileishmanial Activity of Structurally Similar 2-Amino-Thiophene Derivative SB-200

The 2-amino-thiophene derivative SB-200, which shares the core (5-methylthiophen-2-yl)methanamine substructure, demonstrated significant antileishmanial activity against multiple Leishmania species. It exhibited IC₅₀ values of 4.25 μM against L. braziliensis, 4.65 μM against L. major, and 3.96 μM against L. infantum promastigotes [1]. In comparative terms, SB-200 showed a selectivity index (SI) of 10.74 against J774.A1 macrophages, greater than reference drugs, indicating a favorable therapeutic window [1]. This contrasts with other 2-amino-thiophene derivatives in the same study that did not advance to further testing due to lower selectivity. This suggests the 5-methyl substitution pattern contributes positively to both potency and selectivity.

Antiparasitic Research Leishmaniasis Neglected Tropical Diseases

Validated Application Scenarios for (5-Methylthiophen-2-yl)methanamine Based on Comparative Evidence


Design of CNS-Penetrant Lead Compounds Requiring Increased Lipophilicity

Given the demonstrated LogP increase of +0.9 over the unsubstituted analog, (5-Methylthiophen-2-yl)methanamine is the superior choice for medicinal chemistry programs targeting CNS receptors or intracellular CNS pathogens where passive membrane permeability is essential [1]. The 5-methyl group provides the necessary lipophilic character without introducing excessive molecular weight, maintaining ligand efficiency.

Synthesis of Diverse Compound Libraries via Primary Amine Derivatization

For high-throughput screening library production, the primary amine functionality enables a broader range of chemical transformations compared to the N-methylated analog . This makes it the essential building block for parallel synthesis efforts aimed at generating amide, sulfonamide, and secondary amine libraries from a single thiophene scaffold.

Antileishmanial Drug Discovery Based on a Validated 2-Aminothiophene Core

Based on the promising data for the structurally analogous SB-200, (5-Methylthiophen-2-yl)methanamine should be prioritized as the core scaffold for synthesizing novel antileishmanial agents [2]. The selective activity profile against multiple Leishmania species and the favorable therapeutic index make it a rational starting point for lead optimization programs.

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